molecular formula C17H19NO3 B11799650 Benzyl 2-(furan-2-yl)piperidine-1-carboxylate

Benzyl 2-(furan-2-yl)piperidine-1-carboxylate

Cat. No.: B11799650
M. Wt: 285.34 g/mol
InChI Key: ZSJVBWIGCPJKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(furan-2-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a piperidine ring substituted with a benzyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(furan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and furan substituents. One common method involves the use of benzyl chloride and 2-furancarboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(furan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine and furan derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Benzyl 2-(furan-2-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(furan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and piperidine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(piperidin-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(furan-2-yl)piperidine-1-carboxylate
  • N-Benzylpiperidine

Uniqueness

Benzyl 2-(furan-2-yl)piperidine-1-carboxylate is unique due to the presence of both benzyl and furan substituents, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

benzyl 2-(furan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H19NO3/c19-17(21-13-14-7-2-1-3-8-14)18-11-5-4-9-15(18)16-10-6-12-20-16/h1-3,6-8,10,12,15H,4-5,9,11,13H2

InChI Key

ZSJVBWIGCPJKPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=CO2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.